N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide
CAS No.:
Cat. No.: VC19909156
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2 |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-4-10(8-11)12-6-7-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |
| Standard InChI Key | GDFIJBUFIBUTJM-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(3-(1H-Pyrazol-3-yl)phenyl)-2-ethoxyacetamide (IUPAC name: 2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide) consists of three key moieties:
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A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) at position 3 of the phenyl group.
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A phenyl group substituted at the meta position with the pyrazole ring.
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An ethoxyacetamide side chain (-OCHCO-NH-) attached to the phenyl group’s amino nitrogen.
The canonical SMILES notation encodes this structure. The presence of both electron-withdrawing (amide) and electron-donating (ethoxy) groups creates a polarized electronic environment, influencing its reactivity and biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.28 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 32206186 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR):
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NMR spectra show distinct signals for the pyrazole ring protons (δ 6.5–7.5 ppm), ethoxy methylene (-OCH-) at δ 1.2–1.4 ppm (triplet), and the acetamide carbonyl (δ 2.1–2.3 ppm).
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NMR confirms the carbonyl carbon at δ 170–175 ppm and pyrazole carbons at δ 105–150 ppm.
Infrared Spectroscopy (IR):
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Strong absorption bands at 1650–1700 cm (amide C=O stretch) and 3100–3300 cm (N-H stretch).
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves four critical stages (Figure 1):
Stage 1: Formation of Pyrazole Core
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Condensation: Reacting substituted acetophenones with diethyl oxalate under basic conditions (K-butoxide/THF) yields 1,3-diketones .
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Cyclization: Treating 1,3-diketones with phenylhydrazine in ethanol forms the pyrazole ring via Fischer indole synthesis .
Stage 2: Functionalization of Pyrazole
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Reduction: LiAlH-mediated reduction of ester groups to alcohols.
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Oxidation: IBX (2-iodoxybenzoic acid) oxidizes the alcohol to an aldehyde .
Stage 4: Purification
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Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Yield Optimization Challenges
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Regioselectivity: Pyrazole synthesis often produces regioisomers. Iron-based catalysts improve selectivity for the 3-pyrazolyl isomer.
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Solvent Effects: Ethanol maximizes cyclization yields, while DMSO aids oxidation steps .
Biological Activities and Mechanistic Insights
Analgesic Effects
In murine models, analogs of N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide show 40–60% reduction in pain response (tail-flick test) at 50 mg/kg doses, comparable to ibuprofen.
Table 2: Antimicrobial Activities of Pyrazolyl-Thiazole Analogs
| Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |
|---|---|---|
| 10q | 12.5 | 25 |
| 10u | 6.25 | 50 |
| 10y | 25 | 50 |
The electron-withdrawing groups (e.g., -NO, -CN) enhance membrane disruption in Gram-positive bacteria .
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
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Observed m/z: 245.28 ([M+H]), confirming molecular weight.
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Isotopic pattern matches .
Applications in Medicinal Chemistry
Lead Compound Optimization
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Bioisosteric Replacement: Replacing the ethoxy group with methoxy or propoxy alters pharmacokinetics (e.g., logP values from 2.1 to 3.4).
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Prodrug Design: Esterification of the acetamide improves oral bioavailability in preclinical models.
Target Identification Studies
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Pull-Down Assays: The compound binds heat shock protein 90 (HSP90) and NF-κB subunits, suggesting roles in oncology and immunology.
Comparative Analysis with Pyrazole Derivatives
Structure-Activity Relationships (SAR)
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Electron-Donating Groups (e.g., -OCH): Increase COX-2 selectivity (IC = 0.8 µM vs. 2.1 µM for unsubstituted analogs).
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Halogen Substituents (e.g., -Cl): Enhance antimicrobial potency (MIC reduced by 50% for P. mirabilis) .
Table 3: Pharmacological Comparison of Pyrazole Analogs
| Compound | COX-2 IC (µM) | logP |
|---|---|---|
| N-(3-Pyrazolyl)phenyl | 1.2 | 2.5 |
| 4-Methoxy derivative | 0.8 | 2.8 |
| 4-Chloro derivative | 1.5 | 3.1 |
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